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Abstract
(+/-)-Enterolactone-13c3 is the isotopically labeled form of (+/-)-Enterolactone, a mammalian

lignan derived from the metabolism of plant lignans by gut microbiota. Due to its structural

similarity to endogenous estrogens, enterolactone exhibits a range of biological activities,

including weak estrogenic and anti-estrogenic effects, and has garnered significant interest for

its potential therapeutic properties, particularly in the context of hormone-dependent cancers.

The 13C3 labeled variant serves as an essential internal standard for accurate quantification in

complex biological matrices using mass spectrometry-based methods. This guide provides a

comprehensive overview of the chemical properties, synthesis, and biological activity of (+/-)-

Enterolactone, with a focus on its use as a research tool. Detailed experimental protocols and

quantitative data are presented to facilitate its application in a laboratory setting.

Chemical and Physical Properties
(+/-)-Enterolactone-13c3 is a stable, isotopically labeled compound used for the quantification

of enterolactone. The physical and chemical properties of the unlabeled compound, (+/-)-

Enterolactone, are well-characterized and are summarized in the table below.
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Property Value

Chemical Formula C₁₈H₁₈O₄

Molecular Weight 298.3 g/mol

IUPAC Name

(3R,4R)-3,4-bis((3-

hydroxyphenyl)methyl)dihydrofuran-2(3H)-one

(for one enantiomer)

CAS Number 78473-71-9 (for the racemic mixture)

Appearance Solid

Solubility Soluble in DMSO and ethanol

Synthesis of (+/-)-Enterolactone
The synthesis of (+/-)-Enterolactone has been achieved through various routes. One common

approach involves a multi-step process starting from readily available precursors.

Example Synthetic Protocol
A racemic synthesis of enterolactone can be achieved through a tandem conjugate addition

reaction. While various specific reagents and conditions have been reported, a general

workflow is outlined below. The synthesis of the 13C3 labeled analog follows a similar pathway,

incorporating 13C labeled precursors at the appropriate step.

Workflow for Racemic Synthesis of Enterolactone:
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Caption: General workflow for the racemic synthesis of Enterolactone.

Detailed Steps (Illustrative):

Conjugate Addition: A suitable butenolide is reacted with an organocuprate reagent,

prepared from a protected 3-hydroxybenzyl halide (e.g., 3-methoxybenzyl bromide), to form

an enolate intermediate.

Alkylation: The enolate is then trapped by alkylation with a second molecule of the protected

3-hydroxybenzyl halide. This step establishes the two chiral centers.

Deprotection: The protecting groups on the phenolic hydroxyls (e.g., methyl ethers) are

removed, typically using a demethylating agent like boron tribromide, to yield (+/-)-

Enterolactone.
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Purification: The final product is purified using standard techniques such as column

chromatography.

Biological Activity and Mechanism of Action
(+/-)-Enterolactone exhibits a range of biological activities, with its anti-proliferative effects on

cancer cells being a primary area of research.

Anti-proliferative Activity
Enterolactone has been shown to inhibit the proliferation of various cancer cell lines. The half-

maximal inhibitory concentration (IC50) values vary depending on the cell line and

experimental conditions.

Cell Line Cancer Type IC50 (µM) Exposure Time (h)

MDA-MB-231[1] Breast Cancer ~50-75 24, 48, 72

LNCaP Prostate Cancer ~20-60 Not Specified

ES-2 Ovarian Cancer Not Specified Not Specified

PC-3[2] Prostate Cancer ≥20 Not Specified

Mechanism of Action: Inhibition of IGF-1R Signaling
One of the key mechanisms underlying the anti-proliferative effects of enterolactone is the

inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[2][3] This

pathway is crucial for cell growth, proliferation, and survival.

Signaling Pathway of Enterolactone-mediated IGF-1R Inhibition:
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Caption: Enterolactone inhibits the IGF-1R signaling pathway.
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Enterolactone inhibits the IGF-1-induced tyrosine phosphorylation of the IGF-1R.[2] This initial

inhibitory step leads to the downstream suppression of the AKT and MAPK/ERK signaling

cascades.[2][3] Specifically, enterolactone has been shown to decrease the phosphorylation of

AKT, as well as its downstream targets p70S6K1 and glycogen synthase kinase-3 beta (GSK-

3β).[2][3] Furthermore, it inhibits the expression of Cyclin D1, a key regulator of the cell cycle.

[2][3] The culmination of these effects is a reduction in cancer cell proliferation and migration.[2]

[3]

Pharmacokinetics
Understanding the pharmacokinetic profile of enterolactone is crucial for interpreting in vitro

and in vivo studies. A study in healthy volunteers who ingested a single dose of

secoisolariciresinol diglucoside (a precursor to enterolactone) provided the following

pharmacokinetic parameters for enterolactone.

Parameter Value (Mean ± SD)

Time to Max. Concentration (Tmax) 19.7 ± 6.2 hours[4]

Max. Plasma Concentration (Cmax) 56 ± 30 nmol/L[5]

Elimination Half-life (t1/2) 12.6 ± 5.6 hours[4]

Area Under the Curve (AUC) 1762 ± 1117 nmol/L·h[4]

Mean Residence Time (MRT) 35.8 ± 10.6 hours[4]

Experimental Protocols
Detailed methodologies are essential for the reproducible application of (+/-)-Enterolactone-
13c3 and its unlabeled counterpart in research.

Quantification of Enterolactone in Plasma using LC-
MS/MS with (+/-)-Enterolactone-13c3
This method is for the sensitive and accurate measurement of enterolactone in plasma

samples.[6]
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Experimental Workflow:
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Caption: Workflow for the quantification of enterolactone in plasma.

Protocol:
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Sample Preparation: To a plasma sample, add a known amount of (+/-)-Enterolactone-13c3
solution as an internal standard.

Enzymatic Hydrolysis: Incubate the sample with a mixture of β-glucuronidase and sulfatase

to deconjugate the enterolactone metabolites.

Extraction: Perform a liquid-liquid extraction using an organic solvent such as diethyl ether to

isolate the enterolactone and the internal standard.

Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of

nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis: Inject the reconstituted sample into a liquid chromatography system

coupled to a tandem mass spectrometer. Use a suitable C18 column for separation. The

mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to

detect the specific parent-to-daughter ion transitions for both enterolactone and (+/-)-
Enterolactone-13c3.

Quantification: Construct a calibration curve using known concentrations of unlabeled

enterolactone and a fixed concentration of the internal standard. Calculate the concentration

of enterolactone in the plasma samples by comparing the peak area ratio of the analyte to

the internal standard against the calibration curve.

Cell Proliferation Assay (MTT Assay)
This colorimetric assay is commonly used to assess the effect of a compound on cell viability

and proliferation.[1][7][8][9]

Protocol:

Cell Seeding: Seed cells (e.g., MDA-MB-231 or PC-3) in a 96-well plate at a predetermined

density and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of (+/-)-Enterolactone for

the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO)

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the log of the compound concentration to determine the IC50

value.

Western Blot Analysis of IGF-1R Pathway
Phosphorylation
This technique is used to detect changes in the phosphorylation state of specific proteins in a

signaling pathway.[2]

Protocol:

Cell Culture and Treatment: Culture cells (e.g., PC-3) to a suitable confluency. Serum-starve

the cells and then pre-treat with different concentrations of enterolactone for a specified time

before stimulating with IGF-1.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation

assay (RIPA) buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay such as the bicinchoninic acid (BCA) assay.

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.
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Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum

albumin in Tris-buffered saline with Tween 20 - TBST).

Incubate the membrane with a primary antibody specific for the phosphorylated form of the

target protein (e.g., anti-phospho-IGF-1R, anti-phospho-AKT).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection

system and image the blot.

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed

with an antibody against the total protein (e.g., anti-IGF-1R, anti-AKT) to normalize for

protein loading.

Conclusion
(+/-)-Enterolactone-13c3 is an indispensable tool for the accurate quantification of

enterolactone in biological samples. The unlabeled compound, (+/-)-Enterolactone,

demonstrates significant biological activity, particularly in the inhibition of cancer cell

proliferation through the modulation of key signaling pathways such as the IGF-1R pathway.

The data and protocols presented in this guide are intended to provide researchers with the

necessary information to effectively utilize these compounds in their studies and to further

explore the therapeutic potential of enterolactone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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